molecular formula C12H16FNO B4644281 N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide

N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B4644281
M. Wt: 209.26 g/mol
InChI Key: HDCNBJHYPLJWHX-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropanamide is an achiral aromatic amide with a molecular formula of C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol. The compound features a 5-fluoro-2-methylphenyl group attached to a 2,2-dimethylpropanamide backbone, which may influence its steric and electronic properties (Figure 1).

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-8-5-6-9(13)7-10(8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCNBJHYPLJWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 2,2-dimethylpropanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Agents

One of the primary applications of N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide is in the development of anticancer drugs. The compound's structure allows it to interact with various biological targets, making it a candidate for receptor tyrosine kinase (RTK) inhibitors. RTKs play crucial roles in cell signaling and are often implicated in cancer progression.

  • Case Study : Research has indicated that modifications of similar compounds can lead to potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is essential for tumor angiogenesis. For example, derivatives based on similar scaffolds have shown significant potency against VEGFR-2, suggesting that this compound could be optimized for similar effects .

1.2 Neurological Disorders

The compound has also been explored for its potential in treating neurological disorders. Its ability to act as a neurokinin receptor antagonist positions it as a candidate for managing conditions such as schizophrenia or postmenopausal symptoms.

  • Research Insight : Elinzanetant, a related compound, has shown efficacy as a combined neurokinin-1/-3 receptor antagonist, indicating that derivatives like this compound could similarly impact neurokinin signaling pathways .

Synthesis and Modification

The synthesis of this compound typically involves several key reactions that allow for the introduction of functional groups necessary for biological activity.

Reaction StepDescription
Step 1 Synthesis begins with the preparation of 5-fluoro-2-methylphenylamine.
Step 2 The amine reacts with 2,2-dimethylpropanoyl chloride under controlled conditions to form the amide bond.
Step 3 Purification is achieved through recrystallization or chromatography to yield the final product.

These steps highlight the versatility in synthesizing this compound while considering factors such as yield, purity, and scalability for industrial applications.

3.1 Binding Affinity Assessments

To understand the pharmacodynamics of this compound, studies focusing on its binding affinity to various targets are critical. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed.

  • Findings : Initial studies suggest that compounds with similar structures exhibit varying degrees of selectivity towards different kinases, which could be leveraged to enhance therapeutic efficacy while minimizing side effects.

3.2 Cytotoxicity Assays

Cytotoxicity assays are essential for evaluating the potential of this compound as an anticancer agent.

CompoundIC50 (nM)Target
This compoundTBDVEGFR-2
Sunitinib6VEGFR-2
Erlotinib147EGFR

These results indicate that further optimization could yield compounds with improved potency compared to established drugs like sunitinib and erlotinib.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs of N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide, emphasizing substituent variations and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Applications/Notes Reference
N-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropanamide C₁₂H₁₆FNO 209.26 5-Fluoro, 2-methylphenyl 2.73 Not reported
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide C₁₁H₁₃IN₂O 332.14 4-Iodo, 3-pyridyl ~3.5* Intermediate in multistep synthesis
N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide C₁₁H₁₂ClN₂O₃ 267.68 5-Chloro, 2-nitrophenyl ~2.8* Ezetimibe synthesis intermediate
Litronesib (LY2523355) C₂₅H₃₄N₄O₃S₂ 526.69 Dual 2,2-dimethylpropanamide N/A Antitumor (kinesin inhibitor)
Compound 20a (Antitumor pyrrolopyrimidine) C₃₃H₃₉N₅O₄ 593.70 Benzyl, dimethoxyphenylethyl N/A Antitumor activity (91% yield)

*Estimated based on substituent contributions.

Key Observations:
  • Substituent Effects: The 5-fluoro and 2-methyl groups in the target compound contrast with halogens (e.g., iodine in , chlorine in ) or nitro groups in analogs.
  • logP Trends : The target compound’s logP (2.73) is lower than iodinated analogs (e.g., 3.5 estimated for N-(4-iodo-3-pyridyl)-2,2-dimethylpropanamide), suggesting reduced lipophilicity compared to halogenated derivatives.
  • Molecular Weight : The target compound is smaller (209.26 g/mol) than antitumor derivatives like compound 20a (593.70 g/mol), which may impact bioavailability and target selectivity.

Biological Activity

N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on current research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 2,2-dimethylpropanamide. The reaction is conducted under controlled conditions using solvents like dichloromethane and may require catalysts to ensure high yield and purity. Following synthesis, purification methods such as recrystallization or chromatography are often employed to isolate the final product with optimal specifications.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can alter the activity of these targets, leading to various biological effects. The precise pathways affected depend on the context in which the compound is applied.

Biological Activity

Research into the biological activity of this compound indicates potential applications in various fields:

  • Pharmaceutical Research : The compound may serve as a lead structure for developing new drugs targeting specific biological pathways.
  • Anticancer Activity : Preliminary studies suggest that compounds structurally related to this compound exhibit inhibitory effects on receptor tyrosine kinase (RTK) signaling pathways, which are crucial in cancer progression .
  • Neuropharmacology : There is ongoing research into its effects on neurokinin receptors, which could have implications for treating conditions like anxiety and depression .

Case Studies and Research Findings

Several studies have evaluated the pharmacological properties of related compounds, providing insights into the potential efficacy of this compound:

  • Antitumor Activity : A study highlighted that certain derivatives showed significant antitumor activity by inhibiting specific kinases involved in cancer cell proliferation .
    CompoundVEGFR-2 InhibitionCytotoxicity (A431)
    3123.8 ± 29.0193.1 ± 29.7
    430.3 ± 5.045.1 ± 10.1
    513.2 ± 1.744.1
    638.9 ± 6.0128.3 ± 20.2
    This table illustrates the comparative effectiveness of several compounds in inhibiting VEGFR-2 and their cytotoxicity against A431 cells.
  • Pharmacological Evaluation : In vitro studies have shown that related compounds can modulate receptor activity, suggesting that this compound may influence neurotransmitter systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide
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N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide

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